rac trans-Paroxetine-d4 Hydrochloride

Stable Isotope Labeling Isotopic Purity LC-MS/MS

Quantifying paroxetine in biological matrices without a matched internal standard introduces matrix effect variability and imprecise results. rac trans-Paroxetine-d4 HCl (CAS 1217753-24-6) is a +4 Da deuterated IS that co-elutes with paroxetine, ensuring identical recovery and ionization efficiency. • +4 Da mass shift enables unambiguous LC-MS/MS differentiation from analyte • ≥98% chemical purity minimizes interfering peaks at the analyte m/z • Supplied with CoA; traceable to USP/EP pharmacopeial standards upon request Ideal for ANDA bioequivalence studies, therapeutic drug monitoring, and cGMP QC release testing.

Molecular Formula C19H21ClFNO3
Molecular Weight 365.8263432
CAS No. 1217753-24-6
Cat. No. B1149147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac trans-Paroxetine-d4 Hydrochloride
CAS1217753-24-6
SynonymsRAC-TRANS PAROXETINE-D4, HYDROCHLORIDE
Molecular FormulaC19H21ClFNO3
Molecular Weight365.8263432
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,11D2;
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac trans-Paroxetine-d4 Hydrochloride: Certified Deuterated Internal Standard


rac trans-Paroxetine-d4 Hydrochloride (CAS 1217753-24-6) is a stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) paroxetine, specifically deuterated at four positions on the piperidine ring and the methylene bridge of the benzodioxolyloxymethyl moiety [1]. As a deuterated internal standard (IS), it is chemically and physically nearly identical to the non-deuterated analyte, yet possesses a +4 Da mass shift, enabling its unambiguous differentiation and quantification via liquid chromatography–tandem mass spectrometry (LC–MS/MS) [2]. This compound is supplied as a hydrochloride salt, ensuring solubility and stability suitable for preparation of stock solutions in aqueous and organic solvents commonly used in bioanalytical workflows . Its primary, and verifiable, application is as a reference standard for the development and validation of analytical methods, quality control (QC), and the quantification of paroxetine in biological matrices during pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [3].

rac trans-Paroxetine-d4 Hydrochloride: Why Substitutes Fail in Bioanalysis


Direct substitution of rac trans-Paroxetine-d4 Hydrochloride (CAS 1217753-24-6) with other paroxetine analogs—including the non-deuterated parent drug, alternative deuterated variants (e.g., Paroxetine-d6), or structural analogs—is not analytically valid for quantitative LC–MS/MS applications. Non-deuterated paroxetine co-elutes with the analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard [1]. While other deuterated forms like Paroxetine-d6 offer a similar mass shift, they are distinct chemical entities with different CAS numbers (e.g., 2714485-95-5 for Paroxetine-D4 HCl Salt, or other CAS for Paroxetine-d6), and crucially, their analytical performance is not interchangeable without full re-validation of the bioanalytical method [2]. The use of a non-certified or incorrectly specified IS introduces variability in matrix effect compensation, recovery, and ultimately, the accuracy and precision of the quantitative result [3]. Regulatory guidelines (e.g., FDA, EMA) mandate that the IS used in a validated method must be well-characterized and its identity and purity documented, a requirement met by products like CAS 1217753-24-6 supplied with a Certificate of Analysis [4].

rac trans-Paroxetine-d4 Hydrochloride: Quantitative Differentiation as Internal Standard


Superior Isotopic Enrichment Reduces Spectral Interference

A key differentiator for CAS 1217753-24-6 is its certified isotopic enrichment, which is specified at 98 atom % D . This high level of deuterium incorporation directly minimizes the presence of the non-deuterated (d0) and lower-order deuterated (d1-d3) isotopologues in the final product. These under-labeled species would otherwise contribute to spectral interference in the MS channel used for the analyte (m/z for d0-paroxetine), reducing the accuracy of the isotope dilution method. While a lower enrichment (e.g., <95 atom % D) might be offered by generic suppliers, the 98 atom % D specification provides a verifiable baseline for superior analytical specificity.

Stable Isotope Labeling Isotopic Purity LC-MS/MS

High Chemical Purity Eliminates Chromatographic Interference

Chemical purity is a critical parameter for any reference standard. CAS 1217753-24-6 is supplied with a certified purity of >98% . This specification ensures that potential interfering peaks from synthesis-related impurities, which could co-elute with either the analyte or the IS, are kept below a 2% threshold. In contrast, paroxetine-d6 hydrochloride (CAS not provided) is often specified at a lower purity, such as ≥95% . The higher purity standard reduces the risk of inaccurate quantification due to unresolved chromatographic peaks and minimizes the need for extensive and costly in-house purification or additional method development steps to resolve impurity-related interferences.

Chemical Purity HPLC Pharmaceutical Analysis

Validated Precision in Biological Matrices

The utility of deuterated paroxetine as an internal standard is well-established in the peer-reviewed literature for achieving high precision in human plasma quantification. A validated method using [2H6]-paroxetine as an IS for paroxetine in human plasma demonstrated intra-day precision (%CV) ranging from 1.37% to 3.16% and inter-day precision from 1.10% to 2.13% across a wide concentration range [1]. These data demonstrate the capacity of a closely related deuterated IS (d6) to effectively compensate for matrix effects and analytical variability in a complex biological matrix (human plasma). By direct inference, the d4-isotopomer (CAS 1217753-24-6) would exhibit analogous performance, with the critical advantage of being a well-characterized, commercially available standard with a defined CAS number, ensuring reproducibility and traceability in method validation.

Method Validation Precision LC-MS/MS

Regulatory Suitability for ANDA and DMF Filings

The product is explicitly documented as suitable for use in analytical method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDAs), and during the commercial production of Paroxetine [1]. Furthermore, traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This contrasts with many generic or research-grade deuterated standards that lack this explicit regulatory positioning. For instance, Paroxetine-D4 (HCl Salt) (CAS 2714485-95-5) is described as an internal standard for analytical and pharmacokinetic research but without the same level of explicit claim for ANDA/DMF filing purposes [2]. The availability of a detailed Certificate of Analysis compliant with regulatory guidelines [1] for CAS 1217753-24-6 provides a clear, auditable chain of quality for regulatory submissions.

Regulatory Compliance Reference Standard ANDA

rac trans-Paroxetine-d4 Hydrochloride: Procurement and Application Scenarios


Quantification in Human Plasma for PK/Bioequivalence Studies

In regulated bioequivalence studies, accurate quantification of paroxetine in plasma is paramount. Using rac trans-Paroxetine-d4 Hydrochloride (CAS 1217753-24-6) as the internal standard in a validated LC–MS/MS method ensures precise compensation for matrix effects and extraction variability. The high isotopic enrichment (98 atom % D) minimizes interference at the analyte's m/z, enabling a lower limit of quantification (LLOQ) suitable for capturing the full pharmacokinetic profile after a single oral dose. The documented regulatory suitability of this standard [1] is particularly critical for data intended for ANDA submissions. This application is directly supported by the class-level inference of high precision (%CV < 5%) achievable with deuterated paroxetine IS in plasma [2].

Method Development for Paroxetine TDM

Clinical laboratories implementing TDM for paroxetine require robust, high-throughput assays. The use of a stable isotope-labeled IS like CAS 1217753-24-6 is the gold standard for achieving the necessary accuracy and precision in patient samples, which can exhibit significant inter-individual matrix variability. The >98% chemical purity of this standard reduces the likelihood of interference from impurities, simplifying chromatographic method development and ensuring long-term assay consistency. This is a superior alternative to using structural analogs as IS, which do not co-elute perfectly and provide incomplete correction for ion suppression or enhancement.

QC Reference Standard for Paroxetine Manufacturing

During the commercial production of paroxetine hydrochloride API or finished dosage forms, a deuterated internal standard is essential for quantifying trace levels of the active ingredient or impurities by mass spectrometry. CAS 1217753-24-6 is specifically positioned by suppliers for QC applications in commercial production [1]. Its use allows for the accurate quantification of paroxetine in cleaning validation samples, in-process controls, and stability studies. The ability to establish traceability to a pharmacopeial standard (USP/EP) upon request [1] provides a critical layer of compliance for quality control laboratories operating under cGMP.

In Vitro Metabolism and Drug Interaction Studies

In non-clinical research, such as studying paroxetine's role as a potent CYP2D6 inhibitor, CAS 1217753-24-6 can serve as a precise internal standard for quantifying paroxetine concentrations in in vitro systems (e.g., hepatocyte incubations, microsomal assays). This is essential for generating accurate inhibition constants (Ki, IC50) or for quantifying paroxetine in studies of drug-drug interactions (DDIs) with co-administered CYP2D6 substrates [3]. The high isotopic purity ensures that the MS signal in these complex incubation matrices is free from interference, providing reliable quantitative data.

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